3,5-diaminopiridina

Descripción general

Descripción

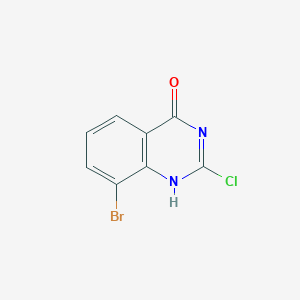

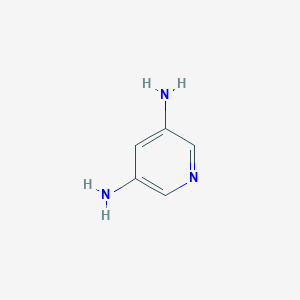

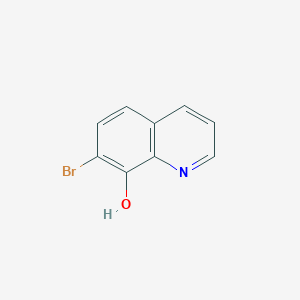

3,5-Diaminopyridine, also known as 3,5-DAP, is an organic compound with the molecular formula C5H8N2. It is an aromatic amine, which is derived from pyridine and is used in a variety of applications, including scientific research, medical applications, and industrial processes. 3,5-DAP has been extensively studied due to its unique properties and potential uses.

Aplicaciones Científicas De Investigación

Desaromatización estereo-selectiva catalítica

3,5-diaminopiridina: se utiliza en la desaromatización estereo-selectiva catalítica de las piridinas. Este proceso es significativo para la síntesis de piridinas e piridonas parcialmente hidrogenadas, que son importantes para crear estructuras complejas de forma asimétrica a partir de sustratos abundantes . La estrategia de desaromatización permite la construcción de azaheterociclos no aromáticos de seis miembros, que están muy extendidos en compuestos naturales, fármacos y agroquímicos .

Ligandos bioactivos y quimiosensores

Las bases de Schiff derivadas de derivados de piridina, incluyendo This compound, muestran potencial como ligandos bioactivos. Exhiben una gama de efectos fisiológicos similares a los sistemas de piridoxal-aminoácido, cruciales en las reacciones metabólicas. Estos compuestos han demostrado actividades antibacterianas, antivirales, antituberculosas, antifúngicas y anticancerígenas. Además, actúan como quimiosensores con fuertes capacidades de unión hacia varios cationes y aniones, útiles en el reconocimiento de iones .

Aplicaciones electroquímicas

Las estructuras metal-orgánicas (MOF) basadas en derivados de dicarboxilato de piridina, como This compound, se exploran como materiales activos de electrodos. Estas MOF muestran potencial en aplicaciones electroquímicas debido a sus valores de capacidad y características de flujo de iones a diferentes velocidades de barrido .

Química medicinal

En química medicinal, se investigan los derivados de This compound por su potencial terapéutico. Poseen actividades biológicas como antifúngicas, antibacterianas, antioxidantes, analgésicas, antiparkinsonianas, anticonvulsivas, antiinflamatorias y anticancerígenas. Esto los hace valiosos para el diseño y desarrollo de fármacos .

Química sintética

El compuesto juega un papel en la química sintética, donde participa en ataques nucleófilos durante la síntesis de compuestos de estructura de piridina. Estas reacciones son cruciales para construir diversos derivados de piridina sustituidos, que son importantes en los productos farmacéuticos y agroquímicos .

Catálisis asimétrica

This compound: también es significativa en la catálisis asimétrica. Se puede utilizar para inducir quiralidad en la síntesis de otros compuestos, lo que es un aspecto crítico de la producción de sustancias enantioméricamente puras en productos farmacéuticos .

Mecanismo De Acción

Target of Action

The primary target of 3,5-Diaminopyridine is the potassium channels present in nerve terminals . These channels play a crucial role in the transmission of nerve impulses, which are essential for various physiological processes.

Mode of Action

3,5-Diaminopyridine works by blocking the efflux of potassium ions in nerve terminals . This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . The extended opening of these channels facilitates a greater release of acetylcholine, a neurotransmitter that stimulates muscle contraction at the end plate .

Biochemical Pathways

The primary biochemical pathway affected by 3,5-Diaminopyridine involves the neurotransmission process . By blocking potassium channels and prolonging the action potential, there is an increased influx of calcium ions. This influx triggers the release of more acetylcholine into the synaptic cleft, enhancing neurotransmission .

Result of Action

The increased release of acetylcholine resulting from the action of 3,5-Diaminopyridine leads to enhanced muscle stimulation . This can be particularly beneficial in conditions where muscle stimulation is compromised, such as in Lambert-Eaton myasthenic syndrome (LEMS).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Pyridine-3,5-diamine is known to undergo Schiff base condensation reactions, resulting in products that behave as flexible and multidentate bioactive ligands . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .

Molecular Mechanism

Related compounds like 3,4-DAP are known to block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations . This leads to enhanced exocytosis of acetylcholine-containing vesicles and enhanced impulse transmission at central and peripheral synapses .

Temporal Effects in Laboratory Settings

Studies on related compounds like 3,4-DAP have shown that its effects on muscle strength score and compound muscle action potential amplitude can be significant, suggesting that Pyridine-3,5-diamine may have similar temporal effects .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Pyridine-3,5-diamine in animal models. Studies on related compounds like 3,4-DAP have shown that its effects can be dose-dependent .

Metabolic Pathways

Related compounds like 3,4-DAP are metabolized primarily through acetylation to 3-N-acetylamifampridine .

Transport and Distribution

Related compounds like 3,4-DAP are known to be quickly and almost completely absorbed from the gut .

Subcellular Localization

The localization of a protein or compound can provide valuable insights into its function and the environments in which it operates .

Propiedades

IUPAC Name |

pyridine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYXFACYSGVHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195766 | |

| Record name | Pyridine, 3,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4318-78-9 | |

| Record name | 3,5-Pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)